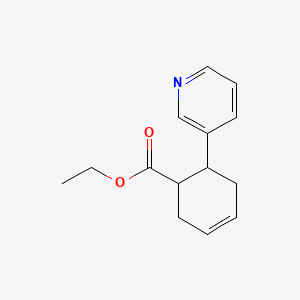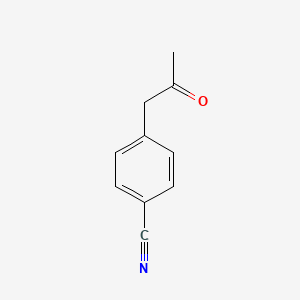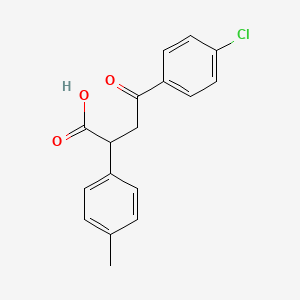
4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole
Übersicht
Beschreibung
4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole (CMCT) is a compound of interest in the field of organic chemistry and medicinal chemistry. It is a chlorinated aromatic thiazole that has been studied for its potential use in medicinal and laboratory applications.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole serves as a precursor in the synthesis of various heterocyclic compounds. Its utility is highlighted in the synthesis of 1-benzofurans, indoles, 1-benzothiophenes, and 1-benzoselenophenes, showcasing its versatility in organic synthesis and the development of complex derivatives (Petrov & Androsov, 2013). This synthetic flexibility underscores the potential of 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole in facilitating the development of novel compounds with varied biological and chemical properties.
Biological and Pharmacological Applications
The pharmacological significance of thiazole derivatives, including those related to 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole, is well-documented. These compounds exhibit a broad spectrum of biological activities, such as antimicrobial, anti-inflammatory, and anticancer effects. The bioactivity of these compounds is attributed to the thiazole core, a well-known pharmacophore scaffold in medicinal chemistry (Mech, Kurowska, & Trotsko, 2021). This highlights the importance of thiazole derivatives in the search for new therapeutic agents.
Environmental Impacts and Safety
While the focus of this summary is on the scientific and pharmacological applications of 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole derivatives, it's also important to consider their environmental impact. Chlorophenols, closely related compounds, have been studied for their potential environmental effects, especially in aquatic environments. They exhibit moderate toxicity to aquatic life, underlining the need for careful management and disposal of these compounds to mitigate environmental risks (Krijgsheld & Gen, 1986).
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NS/c11-5-7-6-14-10(13-7)8-3-1-2-4-9(8)12/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORQUIQQZNHWIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366296 | |
| Record name | 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole | |
CAS RN |
588676-51-1 | |
| Record name | 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Hydroxyimino)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1607906.png)










![2-[4-(2-Pyrimidinyloxy)phenyl]acetonitrile](/img/structure/B1607924.png)
![5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione](/img/structure/B1607925.png)
